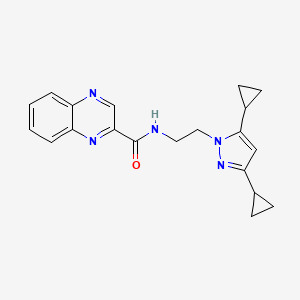
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)éthyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les pyrazolines, y compris notre composé d'intérêt, ont démontré des propriétés antibactériennes . Les chercheurs ont étudié leur efficacité contre diverses souches bactériennes, ce qui en fait des candidats potentiels pour de nouveaux antibiotiques.
- Des rapports suggèrent que les dérivés de la pyrazoline présentent une activité antifongique . Ces composés pourraient être explorés plus avant pour leur efficacité dans la lutte contre les infections fongiques.
- Les pyrazolines ont été étudiées pour leurs effets antiparasitaires . L'étude de leur impact sur les parasites pourrait conduire à de nouvelles stratégies thérapeutiques.
- Certains dérivés de la pyrazoline, y compris notre composé, ont montré des effets anti-inflammatoires . La compréhension de leurs mécanismes d'action peut contribuer au développement de médicaments anti-inflammatoires.
- Le stress oxydatif joue un rôle dans diverses maladies. Les pyrazolines, agissant comme antioxydants, peuvent aider à contrer les espèces réactives de l'oxygène (ROS) et à protéger les cellules . Ce domaine mérite d'être exploré plus avant.
- Notre composé a récemment été étudié pour son potentiel neurotoxique chez les alevins de truite arc-en-ciel. Les chercheurs ont étudié ses effets sur l'activité de l'acétylcholinestérase (AchE) et les niveaux de malondialdéhyde (MDA) dans le cerveau . La compréhension de son impact sur la fonction neuronale est cruciale.
Activité Antibactérienne
Potentiel Antifongique
Applications Antiparasitaires
Propriétés Anti-inflammatoires
Activité Antioxydante
Évaluation de la Neurotoxicité
Analyse Biochimique
Biochemical Properties
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-A2 and cyclin-dependent kinase 2, which are crucial for cell cycle regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the production of ATP and other metabolites . These interactions can have significant effects on cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-12-22-15-3-1-2-4-16(15)23-18)21-9-10-25-19(14-7-8-14)11-17(24-25)13-5-6-13/h1-4,11-14H,5-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKWZZHIFOEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=NC4=CC=CC=C4N=C3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2572683.png)
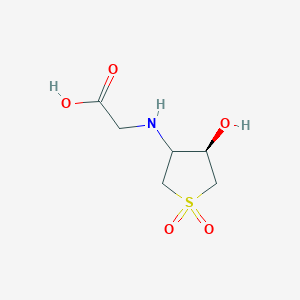
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)
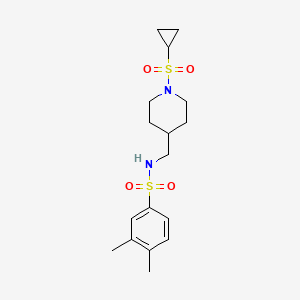

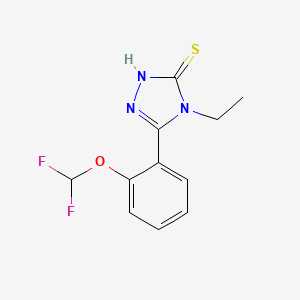
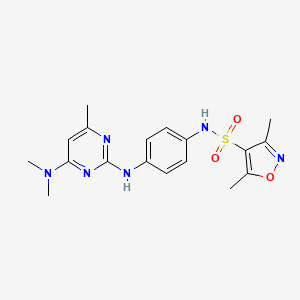
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)
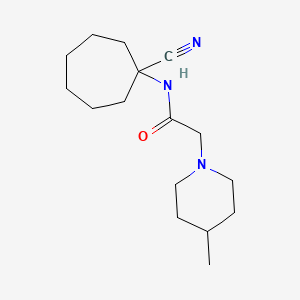
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2572701.png)

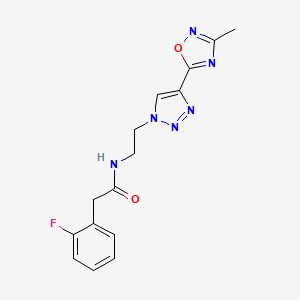
![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
